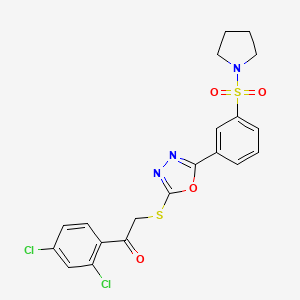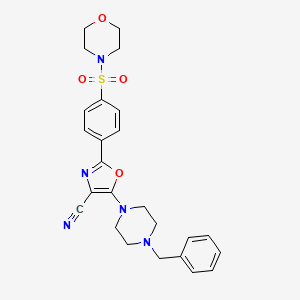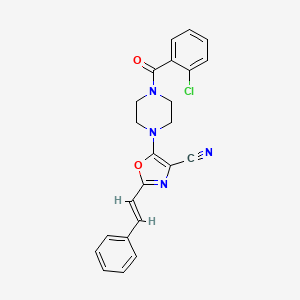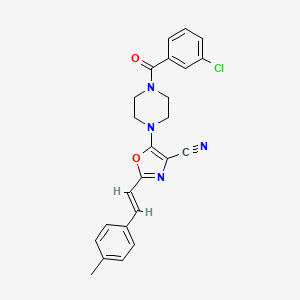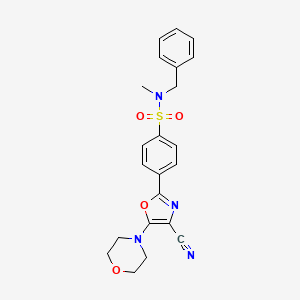
N-benzyl-4-(4-cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide
Descripción general
Descripción
N-benzyl-4-(4-cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been widely used in scientific research to study the role of IKK in various biological processes such as inflammation, cancer, and immune response.
Mecanismo De Acción
N-benzyl-4-(4-cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide acts as a selective inhibitor of the IKK complex by binding to the ATP-binding pocket of the IKKβ subunit. This binding prevents the phosphorylation and degradation of IκBα, which in turn inhibits the activation of the NF-κB pathway. The inhibition of this pathway results in the suppression of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have significant effects on various biological processes. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has been used to study the role of IKK in the development of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(4-cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of IKK and has been extensively characterized in various cell lines and animal models. It is also commercially available and can be easily synthesized in the lab. However, there are limitations to the use of this compound in lab experiments. It has been found to have off-target effects on other kinases, which can lead to unwanted effects. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-benzyl-4-(4-cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide in scientific research. It can be used to study the role of IKK in the development of various diseases such as cancer, autoimmune diseases, and inflammatory disorders. It can also be used to identify new targets for drug development and to develop new therapeutic strategies for the treatment of these diseases. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in clinical settings.
Aplicaciones Científicas De Investigación
N-benzyl-4-(4-cyano-5-morpholinooxazol-2-yl)-N-methylbenzenesulfonamide has been extensively used in scientific research to study the role of IKK in various biological processes. It has been found to be a potent inhibitor of IKK and can effectively block the activation of the NF-κB pathway. This pathway is involved in the regulation of immune response, inflammation, and cell survival. This compound has been used to study the role of IKK in cancer cell growth and survival, as well as in the development of autoimmune diseases.
Propiedades
IUPAC Name |
N-benzyl-4-(4-cyano-5-morpholin-4-yl-1,3-oxazol-2-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25(16-17-5-3-2-4-6-17)31(27,28)19-9-7-18(8-10-19)21-24-20(15-23)22(30-21)26-11-13-29-14-12-26/h2-10H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNWBIFIXWSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



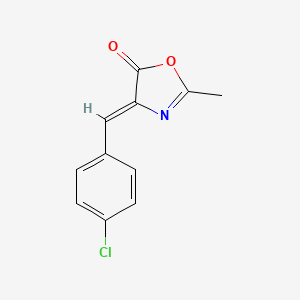
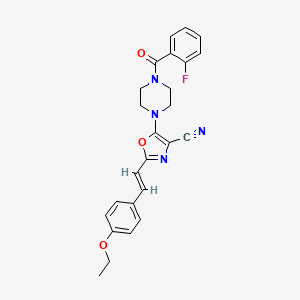
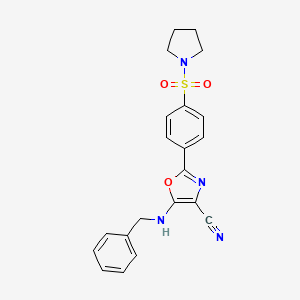
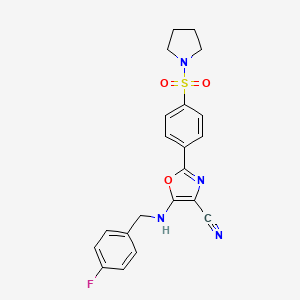
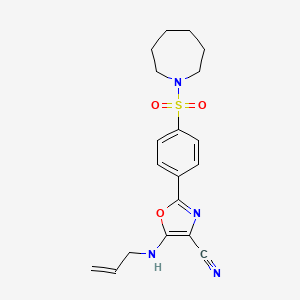
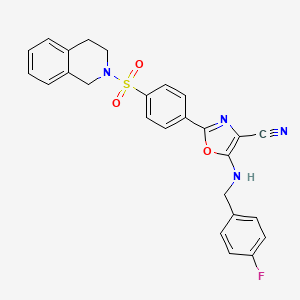
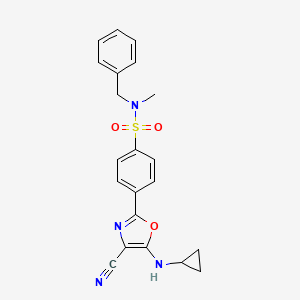
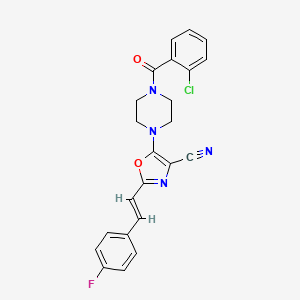

![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B3412831.png)
